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molecular formula C7H8FNO2S B1586095 3-Fluoro-4-methylbenzenesulfonamide CAS No. 329909-29-7

3-Fluoro-4-methylbenzenesulfonamide

Cat. No. B1586095
M. Wt: 189.21 g/mol
InChI Key: IJEDLYZMLJORCY-UHFFFAOYSA-N
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Patent
US07645771B2

Procedure details

To ˜20 mL of liquid ammonia at −78° C. was added 2.1 g (10 mmol) of 3-fluoro-4-methyl benzenesulfonyl chloride. The excess ammonia was then naturally evaporated to dryness overnight at room temperature. The crude sulfonamide was partitioned methylene chloride (100 mL) and water (100 mL). The aqueous phase was further extracted with methylene chloride. The combined organic extracts were dried over anhydrous sodium sulfate. Evaporation of the solvents afforded 1.9 g of 3-fluoro-4-methylbenzenesulfonamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:4]=[C:5]([S:10](Cl)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[CH3:9]>>[F:2][C:3]1[CH:4]=[C:5]([S:10]([NH2:1])(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
2.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)S(=O)(=O)Cl
Name
liquid
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess ammonia was then naturally evaporated to dryness overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude sulfonamide was partitioned methylene chloride (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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